molecular formula C6F9InO6 B1608243 Indium trifluoroacetate CAS No. 36554-90-2

Indium trifluoroacetate

Cat. No. B1608243
CAS RN: 36554-90-2
M. Wt: 453.86 g/mol
InChI Key: VRDNAHLDDUCBMP-UHFFFAOYSA-K
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Description

Indium trifluoroacetate is a compound with the molecular formula C4HF6InO5 . It is also known by other names such as Hydroxybis (trifluoroacetato-O)indium and Indium hydroxide trifluoroacetate (1:1:2) .


Synthesis Analysis

A simple synthetic method was described that they prefer to directly prepare narrowly dispersed silver nanoparticles rather than use size-selection processes by thermal reduction of silver trifluoroacetate in isoamyl ether in the presence of oleic acid .


Chemical Reactions Analysis

The solid-phase reactions of silver trifluoroacetate CF3COOAg with copper, indium, and zinc are studied by thermogravimetry, differential scanning calorimetry, and mass spectrometry . In a temperature range of 358–428 K, the reactions are found to afford trifluoroacetates of these metals without mass loss of the weighed samples .

Scientific Research Applications

Catalytic Applications

Indium trifluoroacetate has shown efficiency in promoting transacetalisation reactions under solvent-free conditions, illustrating its potential as a catalyst in organic synthesis. This has implications for developing more sustainable chemical processes, highlighting its utility in green chemistry (Smith, Kubczyk, & Graham, 2012).

Synthesis of Monovalent Indium Complexes

Research has explored the synthesis of univalent indium salts, including routes directly from indium metal. This work expands our understanding of indium's chemistry and opens up new possibilities for its application in materials science and catalysis (Cooper & Macdonald, 2010).

Material Science and Engineering

This compound has been utilized in the synthesis modulation of metal-organic frameworks (MOFs), enhancing their catalytic activity. This underscores its value in the development of materials with specific catalytic properties, which can be pivotal for various industrial applications (Vermoortele et al., 2013).

Environmental Studies and Recovery Techniques

The environmental cycling and recovery of indium, especially from electronic waste, is a critical area of study due to its growing demand in technology sectors. Research has focused on understanding indium's behavior in the environment and developing technologies for its recovery, emphasizing the need for sustainable management of this valuable resource (White & Hemond, 2012; Alguacil, López, Rodríguez, Martínez-Ramírez, & García-Díaz, 2016).

Advanced Materials and Electronics

In the field of electronics and advanced materials, this compound has contributed to the development of fluorine-doped indium oxide through chemical vapor deposition techniques, showcasing its role in fabricating materials with specific electronic properties (Sheel & Gaskell, 2011).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

The future directions for developing new electrocatalysts for the reduction of CO2 to formic acid are discussed in a review . As a greenhouse gas, carbon dioxide in the atmosphere is one of the key contributors to climate change .

Mechanism of Action

Target of Action

Indium trifluoroacetate, like other trifluoroacetate compounds, primarily targets the liver in mammals . The liver is a vital organ that plays a crucial role in detoxification, protein synthesis, and the production of biochemicals necessary for digestion .

Mode of Action

The interaction of this compound with its primary target, the liver, results in mild liver hypertrophy . This is a condition characterized by an increase in the size of the liver cells, leading to an enlargement of the liver . Biomarker analyses indicate that trifluoroacetate is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-enclosed organelles that contain enzymes involved in a variety of metabolic reactions, including several aspects of energy metabolism .

Biochemical Pathways

It is known that trifluoroacetate compounds can interfere with the normal functioning of peroxisomes . This could potentially affect various metabolic processes, including lipid metabolism, and the breakdown of certain types of amino acids .

Pharmacokinetics

It is known that indium-111, a radioisotope of indium, is suitable for vectors with longer pharmacokinetic profiles

Result of Action

The primary molecular and cellular effect of this compound’s action is the induction of mild liver hypertrophy . This enlargement of the liver is due to an increase in the size of the liver cells . The effects of trifluoroacetate on the liver are generally mild, even at high doses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, trifluoroacetate is a known and persistent pollutant in the environment . It is highly water-soluble and can be present in water bodies at low concentrations .

Biochemical Analysis

Biochemical Properties

Indium trifluoroacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation . These interactions can modulate the activity of PPARs, leading to changes in gene expression and metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate signaling pathways involved in oxidative stress response, leading to the upregulation of antioxidant enzymes . Additionally, it can alter the expression of genes related to lipid metabolism, thereby impacting cellular lipid homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . These events can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

properties

IUPAC Name

indium(3+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2HF3O2.In/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDNAHLDDUCBMP-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9InO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379413
Record name Indium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36554-90-2
Record name Indium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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